molecular formula C17H17N5O B7621862 2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide

2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide

Cat. No.: B7621862
M. Wt: 307.35 g/mol
InChI Key: JPXBHXDSUOGUFG-UHFFFAOYSA-N
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Description

2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide typically involves the cycloaddition reaction between a nitrile and an azide. One common method is the reaction of 4-ethylbenzonitrile with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. This intermediate is then reacted with N-phenylacetamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of tetrazole derivatives often involves the use of triethyl orthoformate and sodium azide, or alcohols and aldehydes as starting materials. These methods are scalable and can be optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce halogenated tetrazoles .

Scientific Research Applications

2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide is unique due to its specific substitution pattern on the tetrazole ring, which can influence its binding affinity and selectivity for different molecular targets. This makes it a valuable compound for exploring new therapeutic applications and understanding structure-activity relationships .

Properties

IUPAC Name

2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-2-13-8-10-14(11-9-13)17-19-21-22(20-17)12-16(23)18-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXBHXDSUOGUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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